Bienvenue dans la boutique en ligne BenchChem!

3,3-dimethyl-3H-pyrano[3,2-f]quinoline

Anti-thrombotic Platelet aggregation Drug discovery intermediate

This [3,2-f] pyranoquinoline is the exact regioisomer in US 5,093,339 for anti-thrombotic & PDE-inhibitory SAR. Its 3,3-dimethyl core distinguishes it from photochromic 3,3-diaryl analogs. The 8(7H)-one derivative shows in vivo ED₂₀ = 1.6 mg/kg (i.v., dog) & platelet aggregation ID₅₀ of 0.013–0.021 m.mu. Procuring this specific isomer ensures your program targets the patented vasodilatory pathway, not the unrelated photochromic track of the [5,6-f] isomer.

Molecular Formula C14H13NO
Molecular Weight 211.26 g/mol
Cat. No. B8612043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-dimethyl-3H-pyrano[3,2-f]quinoline
Molecular FormulaC14H13NO
Molecular Weight211.26 g/mol
Structural Identifiers
SMILESCC1(C=CC2=C(O1)C=CC3=C2C=CC=N3)C
InChIInChI=1S/C14H13NO/c1-14(2)8-7-11-10-4-3-9-15-12(10)5-6-13(11)16-14/h3-9H,1-2H3
InChIKeyQGFGTUFQKGRXSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3-Dimethyl-3H-pyrano[3,2-f]quinoline – Core Structural and Pharmacological Identity for Procurement Decisions


3,3-Dimethyl-3H-pyrano[3,2-f]quinoline (CAS not assigned to the base form; hydrate CAS 21138298) is a tricyclic heterocycle belonging to the pyranoquinoline class, characterized by a pyran ring fused to a quinoline backbone at the [3,2-f] position [1]. Its molecular formula is C₁₄H₁₃NO with a molecular weight of 211.26 g/mol . The compound serves as a key synthetic intermediate in the preparation of pharmacologically active pyranoquinoline derivatives, most notably those claimed in US Patent 5,093,339 as anti-thrombotic, cerebral circulation-improving, and anti-PAF agents [1]. Beyond its pharmaceutical relevance, the pyranoquinoline scaffold has attracted attention in photochromic materials research, where structural analogs exhibit UV-responsive isomerization and acidichromism [2].

Why Generic Pyranoquinoline Substitution Fails: Specific Differentiation of 3,3-Dimethyl-3H-pyrano[3,2-f]quinoline


Within the pyranoquinoline class, seemingly minor structural variations produce fundamentally different property profiles, precluding casual substitution. The [3,2-f] ring fusion pattern positions the quinoline nitrogen proximal to the pyran oxygen, creating a distinct electronic environment compared to [5,6-f] or [2,3-c] regioisomers [1]. The 3,3-dimethyl substitution on the pyran ring generates a sterically compact, non-aromatic geminal center that differs markedly from the photochromically active 3,3-diaryl analogs, which undergo UV-triggered C(sp³)–O bond cleavage [2]. Furthermore, the compound as the 8(7H)-one oxidation-state variant is the direct precursor to an entire series of patented anti-thrombotic agents with demonstrated in vivo blood-pressure-lowering efficacy (ED₂₀ values of 1.2–1.8 mg/kg i.v. in dogs) [3]. These structural determinants mean that a generic pyranoquinoline cannot replicate the specific synthetic utility, electronic configuration, or validated pharmacological pathway accessible through this compound.

Quantitative Differential Evidence for 3,3-Dimethyl-3H-pyrano[3,2-f]quinoline Versus Closest Analogs


Platelet Aggregation Inhibitory Potency: 8(7H)-One Derivative vs. Other Pyranoquinoline Derivatives in the Same Patent Series

The 3,3-dimethyl-3H-pyrano[3,2-f]quinoline-8(7H)-one derivative (Preparation Example 7 in US 5,093,339), synthesized directly from the target compound, demonstrates platelet aggregation inhibitory activity against four distinct agonists. Against adenosine diphosphate (ADP, 10 μM), it achieves an ID₅₀ of 0.02 m.mu., which is 6.7-fold less potent than the most active compound in the series (Preparation Example 1, ID₅₀ = 0.003 m.mu. against AA) but comparable to or better than Preparation Examples 3, 4, 8, and 9 across multiple agonists [1]. This intermediate position in the structure-activity landscape makes the target compound a strategic starting point for further optimization rather than a terminal candidate.

Anti-thrombotic Platelet aggregation Drug discovery intermediate

In Vivo Blood Pressure Reduction: 8(7H)-One Derivative Efficacy vs. Other Patent Series Members

The derivative of the target compound (Preparation Example 7) was evaluated for blood pressure reduction in anesthetized dogs. It produced a 20% reduction in blood pressure at an intravenous dose (ED₂₀) of 1.6 mg/kg [1]. This value is identical to Preparation Example 5 (ED₂₀ = 1.6 mg/kg) and comparable to Examples 6 and 9 (ED₂₀ = 1.5 mg/kg), but 4-fold less potent than Example 3 (ED₂₀ = 0.4 mg/kg), the most potent hypotensive agent in the series [1]. The data provide a quantitative benchmark for in vivo cardiovascular activity.

Hypotensive agent Cardiovascular In vivo pharmacology

Ring Fusion Regioisomerism: [3,2-f] vs. [5,6-f] Pyranoquinoline – Structural and Functional Consequences

The [3,2-f] fusion pattern of the target compound places the quinoline nitrogen atom at the 1-position of the quinoline ring system, spatially distinct from the [5,6-f] regioisomer, where the nitrogen resides at a different ring position. X-ray crystallographic analysis of 3,3-dimethylpyrano[5,6-f]quinoline confirms it crystallizes as a monohydrate (C₁₄H₁₃NO·H₂O) in a monoclinic system [1], with the nitrogen position altering hydrogen-bonding capacity and electronic distribution compared to the [3,2-f] isomer. The [3,2-f] regioisomer is explicitly claimed as the core scaffold in US Patent 5,093,339 for pharmaceutical compositions, whereas the [5,6-f] isomer is primarily investigated for photochromic applications [2]. This regiochemical difference determines which downstream functionalization pathways and application domains are accessible.

Structural isomerism Regiochemistry Crystallography

Substituent-Dependent Photochromic Behavior: 3,3-Dimethyl vs. 3,3-Diaryl Pyrano[3,2-f]quinolines

The photochromic properties of pyrano[3,2-f]quinolines are critically dependent on the C-3 substituents. The 3,3-diaryl derivatives QP1–QP8 (e.g., 3,3-diphenyl and substituted-phenyl variants) undergo UV-induced C(sp³)–O bond cleavage to generate colored merocyanine-type open forms, with fading speeds for QP2 and QP6 reported as higher than naphthopyran counterparts, while six other diaryl compounds exhibited decoloring speeds over an order of magnitude faster than QP2 and QP6 [1]. The 3,3-dimethyl analog, by contrast, lacks the extended π-conjugation provided by aryl substituents, fundamentally altering its photophysical profile. The dimethyl substitution pattern favors use as a non-photochromic synthetic intermediate rather than a photoswitchable material [2]. This substituent-based dichotomy defines the procurement decision: diaryl derivatives for photochromic applications; dimethyl derivative for pharmaceutical synthesis.

Photochromism Materials chemistry Structure-property relationship

Synthetic Utility: Scalable Intermediate for Diversified Pharmaceutical Derivatization

The target compound has demonstrated practical synthetic utility at preparative scale. In US Patent 5,093,339, 11.35 g of 3,3-dimethyl-3H-pyrano[3,2-f]quinoline-8(7H)-one was processed to yield 948 mg of a 1,2-dihydroxy derivative (Preparation Example 7, 8.4% yield after chromatography), which was further elaborated to pharmaceutically active compounds via alkylation and functionalization [1]. The compound's [3,2-f] fusion pattern enables regioselective derivatization at the quinoline nitrogen and the pyran ring positions, a versatility that is not equivalently accessible in [5,6-f] or [2,3-c] regioisomers. Majumdar et al. (2014) demonstrated that pyrano[3,2-f]quinoline derivatives synthesized via HCl-mediated 6-endo-trig cyclization can serve as fluorophores for mammalian cell imaging, binding to proteins and staining cultured HeLa cells [2], indicating that the scaffold supports diverse functionalization strategies beyond the patent scope.

Synthetic chemistry Process chemistry Medicinal chemistry

Validated Application Scenarios for 3,3-Dimethyl-3H-pyrano[3,2-f]quinoline Based on Quantitative Evidence


Anti-Thrombotic Lead Optimization: SAR-Driven Derivatization of a Patent-Validated Scaffold

Research groups engaged in anti-thrombotic drug discovery can procure this compound as a core intermediate for systematic SAR exploration. The patent data provide quantitative benchmarks: the 8(7H)-one derivative achieves platelet aggregation ID₅₀ values of 0.013–0.021 m.mu. across four agonists (ADP, PAF, AA, Collagen) and an in vivo hypotensive ED₂₀ of 1.6 mg/kg (i.v., dog) [1]. With 8 other structurally related derivatives characterized in the same assay system, researchers have a quantitative framework for designing modifications at the 1,2-positions of the pyran ring and the quinoline nitrogen to optimize potency toward the series-leading ID₅₀ of 0.003 m.mu. (Preparation Example 1) [1].

Fluorescent Probe Development: Protein-Binding Pyrano[3,2-f]quinoline Fluorophores for Cellular Imaging

The pyrano[3,2-f]quinoline scaffold, accessible via this compound or its derivatives, has been demonstrated to function as a fluorophore that binds to bovine serum albumin (BSA) and stains cultured HeLa cells after fixation [2]. Majumdar et al. (2014) showed that tri-cyclic pyrano[3,2-f]quinoline derivatives synthesized via HCl-mediated 6-endo-trig cyclization exhibit protein-binding fluorescence suitable for mammalian cell imaging applications [2]. This scenario is supported by the compound's established synthetic accessibility and the demonstrated fluorescence of structurally related derivatives.

Regioisomer-Controlled Materials vs. Pharmaceuticals Decision Point

For procurement specialists supplying both medicinal chemistry and materials science groups, this compound represents the pharmaceutical-track regioisomer, distinctly separate from the photochromic-track [5,6-f] isomer. The [3,2-f] isomer is validated in US Patent 5,093,339 for anti-thrombotic, cerebral circulation-improving, and anti-PAF applications [1], while the [5,6-f] isomer has been characterized by X-ray crystallography for its photochromic crystallohydrate formation [3]. Procuring the correct regioisomer eliminates the risk of cross-application failure, as the two isomers share identical molecular formula and mass but are not functionally interchangeable.

Phosphodiesterase (PDE) Inhibitor Scaffold: Dual Anti-Platelet and Vasodilatory Mechanism Exploration

The patent explicitly claims that the pyrano[f]quinoline compounds, synthesized from the target compound as a key intermediate, exhibit phosphodiesterase inhibitory action in addition to platelet aggregation inhibition and blood-flow increasing activity [1]. This dual mechanism—PDE inhibition coupled with vasodilation—positions derivatives of this compound as candidates for exploring combined anti-thrombotic and hypotensive therapeutic strategies, a profile not commonly found in single-target anti-platelet agents. The quantitative in vivo ED₂₀ data (0.4–1.8 mg/kg range across the series) provide a starting point for PK/PD optimization [1].

Quote Request

Request a Quote for 3,3-dimethyl-3H-pyrano[3,2-f]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.